molecular formula C19H21N3OS B2548362 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(ethylthio)benzamide CAS No. 1795486-97-3

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(ethylthio)benzamide

Cat. No. B2548362
CAS RN: 1795486-97-3
M. Wt: 339.46
InChI Key: VURNTURQDMMGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(ethylthio)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GNE-272 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Synthesis and Structural Analysis

Design and Biological Evaluation of Histone Deacetylase Inhibitors : One study describes the design, synthesis, and biological evaluation of a compound, highlighting its potential as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis through histone acetylation (Zhou et al., 2008).

Crystal Structure and Analysis : Another research focuses on the crystal structure and Hirshfeld surface analysis of a N-(pyridin-2-ylmethyl)benzamide derivative, providing insights into the molecular interactions and structural characteristics of these compounds (Artheswari et al., 2019).

Catalysis and Polymerization Initiatives

Nickel Ethylene Polymerization Initiators : A study reports on α-iminocarboxamide complexes of nickel as initiators for ethylene polymerization, indicating the role of similar structural motifs in catalytic processes and materials science (Rojas et al., 2007).

Anticancer and Antibacterial Activity

Anticancer VEGF Receptor Inhibitors : Research into substituted benzamides as inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) underscores the therapeutic potential of structurally related compounds in oncology (Borzilleri et al., 2006).

Antibacterial Activity of Novel Pyrrolo[3,4-b]quinolin Derivatives : A study on the synthesis and antibacterial activity of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides demonstrates the potential of such compounds in combating bacterial infections, providing a foundation for further research into related chemical structures (Largani et al., 2017).

Mechanism of Action

    Target of Action

    Compounds with a 1H-pyrrolo[2,3-b]pyridine structure have been found to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors .

    Mode of Action

    Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

    Biochemical Pathways

    Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer and liver cancer .

    Result of Action

    The compound’s action on its targets can lead to inhibition of cell proliferation and induction of apoptosis . It can also significantly inhibit the migration and invasion of cancer cells .

properties

IUPAC Name

2-ethylsulfanyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-2-24-17-9-4-3-8-16(17)19(23)21-12-6-13-22-14-10-15-7-5-11-20-18(15)22/h3-5,7-11,14H,2,6,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURNTURQDMMGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(ethylthio)benzamide

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